Grp94 Inhibitor-1
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Overview
Description
Grp94 Inhibitor-1 is a potent and selective inhibitor of glucose-regulated protein 94 (Grp94), a member of the heat shock protein 90 (HSP90) family. Grp94 plays a crucial role in chaperoning cellular proteins within the endoplasmic reticulum, maintaining calcium homeostasis, and modulating immune system functions. This compound has shown significant potential in inhibiting Grp94 with an IC50 value of 2 nM, making it over 1000 times more selective for Grp94 compared to Hsp90α .
Mechanism of Action
Target of Action
Grp94 Inhibitor-1 is a potent, selective inhibitor of Grp94, a molecular chaperone . Grp94, also known as glucose-regulated protein 94, is an endoplasmic reticulum (ER)-resident member of the heat shock protein 90 (HSP90) family . It plays a vital role in regulating biological functions, including chaperoning cellular proteins in the ER lumen, maintaining calcium homeostasis, and modulating immune system function .
Mode of Action
This compound interacts with Grp94, inhibiting its function . This interaction leads to a significant downregulation of the cell surface expression levels of Grp94-specific clients, such as integrin α2 and integrin αL . These clients depend on the Grp94 chaperone function for their maturation and trafficking to the cell surface .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to regulate the AMPK/mTOR signal pathway through Grp94 . Additionally, it promotes the interaction between Grp94 and lysosomes, leading to an increase in the activity of lysosomes . Grp94 also has a functional role in the unfolded protein response (UPR), which leads to the up-regulation of pro-survival proteins involved in angiogenesis, folding capacity, redox protection, or degradation of unfolded proteins .
Pharmacokinetics
It’s known that it’s a potent inhibitor with an ic50 value of 2 nm, and over 1000-fold selectivity to grp94 against hsp90α . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The inhibition of Grp94 by this compound has several molecular and cellular effects. It leads to a decrease in the expression of Grp94-specific clients on the cell surface . It also suppresses the replication of certain viruses by inhibiting the increase of Grp94 protein level and autophagy induced by the virus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, high workload-induced cellular stress can cause an increase in the expression of Grp94 . Therefore, the efficacy of this compound might be influenced by the level of cellular stress. More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Grp94 Inhibitor-1 interacts with Grp94, an endoplasmic reticulum (ER)-resident molecular chaperone . Grp94 plays a vital role in regulating biological functions, including chaperoning cellular proteins in the ER lumen, maintaining calcium homeostasis, and modulating immune system function . Grp94-specific clients include a subset of integrin subunits such as integrin α2 and integrin αL . Their maturation and trafficking to the cell surface are dependent on the Grp94 chaperone function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to significantly downregulate the cell surface expression levels of integrin α2 and integrin αL in a dose-dependent manner in panc1 cells . Moreover, this compound can inhibit the senescence of human dermal fibroblasts (HDFs), regulating the AMPK/mTOR signal pathway through Grp94 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits ATP binding and hydrolysis competitively . Additionally, it can regulate the AMPK/mTOR signal pathway through Grp94 . Furthermore, it promotes the interaction between Grp94 and lysosomes, leading to an increase in the activity of lysosomes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease disease activity index (DAI) scores in ulcerative colitis mice
Metabolic Pathways
This compound is involved in the AMPK/mTOR signal pathway
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through its interaction with Grp94
Subcellular Localization
Grp94, the target of this compound, is an ER-resident molecular chaperone Therefore, it can be inferred that this compound may also localize to the ER
Preparation Methods
The synthesis of Grp94 Inhibitor-1 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a benzyl imidazole derivative, which is then subjected to various reaction conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and purity. These methods may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Grp94 Inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Grp94 Inhibitor-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Grp94 in various biochemical pathways.
Biology: Employed in cell biology studies to investigate the chaperone functions of Grp94 and its interactions with other cellular proteins.
Medicine: Explored as a potential therapeutic agent for diseases where Grp94 is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Grp94 .
Comparison with Similar Compounds
Grp94 Inhibitor-1 is unique in its high selectivity for Grp94 over other members of the HSP90 family, such as Hsp90α. Similar compounds include:
Benzoquinone ansamycin derivatives: These compounds also target the ATP-binding pocket of Grp94 but may have different selectivity profiles.
Resorcinol derivatives: Known for their ability to inhibit Grp94, these compounds have varying degrees of selectivity and potency.
Purine derivatives: Another class of Grp94 inhibitors with distinct chemical structures and inhibitory mechanisms
This compound stands out due to its exceptional selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-hydroxycyclohexyl)amino]-5-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,18-19,24-25H,8-11H2,1-2H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDXIHGWTVBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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